N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine
描述
属性
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3S2/c1-2-9-25-20-11-16(13-28-17-6-4-15(22)5-7-17)26-21(27-20)29-12-14-3-8-18(23)19(24)10-14/h2-8,10-11H,1,9,12-13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLAQRNCVSIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine (CAS: 477867-16-6) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H18ClN3S
- Molar Mass : 367.89 g/mol
- CAS Number : 477867-16-6
The compound features a pyrimidine core substituted with allyl and sulfanyl groups, which are critical for its biological effects.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing chlorophenyl and sulfanyl moieties have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine could possess similar antibacterial efficacy due to its structural components .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the presence of sulfanyl groups contributes to its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were observed:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
These activities are critical for developing therapeutic agents targeting neurodegenerative diseases and urea cycle disorders .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study synthesized a series of pyrimidine derivatives and evaluated their antibacterial properties. Compounds similar to N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine demonstrated significant action against Salmonella typhi and Bacillus subtilis, indicating the potential for developing new antibiotics . -
Enzyme Inhibition Research :
Another study focused on the enzyme inhibitory effects of pyrimidine derivatives. The results showed that compounds with sulfamoyl functionalities exhibited strong AChE inhibition, suggesting that N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine may also be effective in this regard .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups, which modulate physicochemical and biological properties:
Physicochemical Properties
- pKa : Predicted pKa values for similar compounds (e.g., 3.69 in ) indicate weak basicity, influenced by electron-withdrawing chlorine atoms .
常见问题
Q. What are the key considerations in designing a synthesis pathway for N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are optimal for facilitating thiol group reactivity .
- Base choice : Potassium carbonate or triethylamine is critical for deprotonating thiol intermediates and driving substitutions .
- Temperature control : Reactions often require elevated temperatures (120–130°C) to achieve high yields, but must avoid decomposition of heat-sensitive intermediates .
- Purification : Column chromatography or recrystallization ensures purity, especially given the compound’s multiple substituents .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to validate bond lengths, angles, and stereochemistry (e.g., as demonstrated for analogous pyrimidine derivatives) .
- Spectroscopic analysis :
- NMR : H and C NMR identify proton environments and carbon frameworks, focusing on sulfanyl (-S-) and chlorophenyl group signals .
- IR spectroscopy : Confirm functional groups like amine (-NH) and sulfanyl stretches .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, comparing to control agents like sulfonamides .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential, noting IC values .
- Structure-activity relationship (SAR) : Compare activity against simpler pyrimidine derivatives to identify critical substituents (e.g., dichlorobenzyl groups enhance potency) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of sulfanyl group substitutions?
- Methodological Answer :
- Solvent polarity : Higher polarity (e.g., DMF) stabilizes transition states, favoring specific stereoisomers .
- Base strength : Stronger bases (e.g., NaH) may accelerate racemization, requiring chiral catalysts or low-temperature conditions to preserve enantiomeric excess .
- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to determine dominant pathways under varying temperatures .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like dihydrofolate reductase (DHFR), focusing on sulfanyl and chlorophenyl interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in aqueous environments, analyzing hydrogen bonds and hydrophobic contacts .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings, optimizing ligand-metal ratios .
- Protecting groups : Temporarily protect amine or sulfanyl groups to prevent side reactions .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, normalizing variables like cell line specificity or assay protocols .
- Substituent effects : Systematically modify substituents (e.g., replacing 4-chlorophenyl with methylsulfonyl) and retest activity to isolate contributing groups .
- Dose-response reevaluation : Reassess IC values under standardized conditions to minimize inter-lab variability .
Q. How can the compound’s metabolic stability be improved for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to sulfanyl or amine moieties to enhance bioavailability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots via liver microsome studies and block vulnerable sites with fluorine substitution .
- Lipophilicity adjustment : Modify logP values via substituent changes (e.g., replacing chlorophenyl with trifluoromethyl) to balance membrane permeability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
